4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

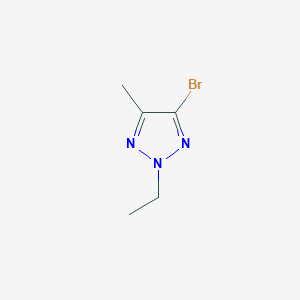

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl group at the 5th position on the triazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-2-ethyl-5-methyl-1H-1,2,3-triazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions: 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization Reactions: The triazole ring can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

科学研究应用

Medicinal Chemistry Applications

- Antimicrobial Properties : Triazoles are well-known for their antimicrobial activities. Research indicates that derivatives of 1,2,3-triazoles exhibit potent antibacterial and antifungal effects. For instance, studies have shown that compounds with the triazole core can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anticancer Activity : The triazole scaffold has been utilized in the design of anticancer agents. 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole and its derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Reports suggest that modifications at specific positions of the triazole ring can enhance their potency against different types of cancer .

- Anti-inflammatory and Analgesic Effects : Some triazole derivatives have demonstrated anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis. The mechanism often involves the inhibition of inflammatory mediators, suggesting a valuable application in pain management therapies .

- Neuroprotective Effects : Recent studies have indicated that certain triazoles may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Agrochemical Applications

- Fungicides : Triazole compounds are widely used in agriculture as fungicides due to their effectiveness against a variety of fungal pathogens. This compound has been investigated for its potential to control plant diseases caused by fungi, thereby improving crop yields .

- Herbicides : The selective herbicidal activity of triazoles makes them suitable candidates for developing new herbicides that target specific weeds without harming crops. Research into the structure-activity relationship (SAR) of these compounds has led to the identification of effective herbicidal agents .

Material Science Applications

- Polymer Chemistry : Triazoles are increasingly being incorporated into polymeric materials due to their unique properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can enhance the material's performance in various applications ranging from coatings to biomedical devices .

- Sensors and Probes : The fluorescent properties of certain triazole derivatives make them suitable for use in sensors and imaging applications. For example, modifications to the triazole structure can yield compounds that act as chelation-sensitive fluorophores for detecting metal ions or biological targets in live cells .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial and fungal strains |

| Anticancer drugs | Potent cytotoxicity against cancer cell lines | |

| Anti-inflammatory agents | Inhibition of inflammatory mediators | |

| Neuroprotective drugs | Modulation of neurotransmitter systems | |

| Agrochemicals | Fungicides | Control of plant diseases |

| Herbicides | Targeted weed control without crop damage | |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical strength |

| Sensors | Fluorescent probes for metal ion detection |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antibacterial activity of various triazole derivatives including this compound against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated significant inhibition zones compared to control groups, suggesting potential for therapeutic use in treating resistant infections .

- Agricultural Application Research : Field trials testing the efficacy of triazole-based fungicides demonstrated a marked reduction in fungal infections on crops like wheat and barley when treated with formulations containing this compound. These findings support its role in sustainable agriculture practices aimed at increasing crop resilience .

作用机制

The mechanism of action of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

- 4-Bromo-2-ethyl-1H-1,2,3-triazole

- 4-Bromo-5-methyl-1H-1,2,3-triazole

- 2-Ethyl-5-methyl-1H-1,2,3-triazole

Comparison: Compared to these similar compounds, 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity.

生物活性

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family, characterized by its unique structure that includes a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl group at the 5th position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C5H8BrN3, and it has a CAS number of 872265-68-4. The compound can undergo various chemical reactions including substitution, oxidation, and cyclization, which are critical for its biological activity and applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit bacterial growth. For instance, molecular docking studies have highlighted the strong binding affinities of certain triazole derivatives against bacterial enzyme targets, suggesting their potential as antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies using various human cancer cell lines (e.g., HePG-2 for hepatocellular carcinoma and MCF-7 for breast cancer) demonstrated that certain triazole derivatives exhibit notable anti-proliferative activity. The MTT assay results indicated significant cytotoxic effects against these cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Mechanism : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) or by inhibiting critical signaling pathways responsible for cell proliferation.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Antibacterial Study : A series of substituted triazoles were synthesized and tested against E. coli, showing promising antibacterial activity with docking scores indicating strong interactions with bacterial targets .

- Anticancer Evaluation : The anti-proliferative effects of various triazole derivatives were assessed using the MTT assay across multiple cancer cell lines. Results indicated that some compounds had IC50 values comparable to established anticancer drugs like Doxorubicin .

Comparative Analysis

To better understand the biological efficacy of this compound relative to similar compounds, a comparative table is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 4-Bromo-2-ethyl-5-methyl-2H-triazole | Moderate | High | Effective against multiple cancer cell lines |

| 4-Bromo-1H-triazole | Low | Moderate | Less effective against bacterial strains |

| 5-Methyltriazole | High | Low | Strong antibacterial but limited anticancer use |

属性

IUPAC Name |

4-bromo-2-ethyl-5-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJDHQCFYTBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。